

A Comparative Spectroscopic Analysis of Pyrazine-2-carbonitrile and Its Derivatives

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Compound of Interest

Compound Name: 3-Amino-6-methylpyrazine-2-carbonitrile

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This guide offers an objective comparison of the spectroscopic properties of pyrazine-2-carbonitrile and several of its 5-substituted derivatives. The provided experimental data, encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, delivers crucial insights into the structural and electronic characteristics of these compounds. Such information is invaluable for professionals engaged in medicinal chemistry and materials science.^[1] The derivatives included in this comparison feature substituents with a range of electronic effects, from electron-donating to electron-withdrawing groups, to clearly demonstrate their influence on the spectroscopic properties of the pyrazine ring.^[1]

Spectroscopic Data Comparison

The following tables provide a summary of the key spectroscopic data obtained for a series of 5-substituted pyrazine-2-carbonitrile derivatives.

Table 1: ^1H NMR Spectral Data (δ , ppm) in CDCl_3 ^[1]

Substituent (at C-5)	H-3	H-6	Other Protons
-H (Pyrazine-2-carbonitrile)	8.86 (d, J = 1.6 Hz)	8.72 (dd, J = 2.5, 1.6 Hz)	9.21 (d, J = 2.5 Hz, H-2)
-CH ₃ (5-methylpyrazine-2-carbonitrile)	8.65 (s)	8.55 (s)	2.65 (s, 3H, CH ₃)
-Br (5-bromopyrazine-2-carbonitrile)	8.85 (d, J = 1.5 Hz)	8.95 (d, J = 1.5 Hz)	-
-NH ₂ (5-aminopyrazine-2-carbonitrile)	8.35 (d, J = 1.5 Hz)	7.95 (d, J = 1.5 Hz)	5.10 (br s, 2H, NH ₂)
-OCH ₃ (5-methoxypyrazine-2-carbonitrile)	8.45 (d, J = 1.4 Hz)	8.10 (d, J = 1.4 Hz)	4.05 (s, 3H, OCH ₃)

Table 2: ¹³C NMR Spectral Data (δ , ppm) in CDCl₃[1]

Substituent (at C-5)	C-2	C-3	C-5	C-6	C≡N	Other Carbons
-H	147.5	145.8	144.2	143.1	115.8	-
-CH ₃	146.8	145.2	155.1	142.5	116.2	21.5 (CH ₃)
-Br	148.2	146.5	133.8	145.0	115.1	-
-NH ₂	142.3	140.1	158.9	135.2	117.5	-
-OCH ₃	143.1	141.5	165.4	130.8	116.9	55.8 (OCH ₃)

Table 3: Key FT-IR Spectral Data (cm⁻¹) (KBr Pellet)[1]

Substituent (at C-5)	$\nu(\text{C}\equiv\text{N})$	$\nu(\text{C}=\text{N}) / \nu(\text{C}=\text{C})$ (ring)	Other Key Bands
-H	2240	1580, 1540, 1480, 1420	3080, 3040 (Ar C-H stretch)
-CH ₃	2238	1590, 1550, 1490, 1430	2920, 2850 (Aliphatic C-H stretch)
-Br	2242	1575, 1535, 1475, 1415	550 (C-Br stretch)
-NH ₂	2230	1610, 1560, 1500, 1440	3450, 3350 (N-H stretch)
-OCH ₃	2235	1600, 1555, 1495, 1435	1250, 1030 (C-O stretch)

Table 4: Mass Spectrometry Data (m/z)[1]

Substituent (at C-5)	[M] ⁺	[M-HCN] ⁺	[M-Substituent] ⁺	Other Characteristic Fragments
-H	105	78	-	51
-CH ₃	119	92	104	65
-Br	183/185	156/158	104	77
-NH ₂	120	93	104	66
-OCH ₃	135	108	104	78, 93

Table 5: UV-Vis Spectroscopic Data in Methanol[1]

Substituent (at C-5)	$\lambda_{\text{max}} 1 \text{ (nm)}$ ($\pi \rightarrow \pi$)	ϵ ($\text{L} \cdot \text{mol}^{-1} \cdot \text{cm}^{-1}$)	$\lambda_{\text{max}} 2 \text{ (nm)}$ ($n \rightarrow \pi$)	ϵ ($\text{L} \cdot \text{mol}^{-1} \cdot \text{cm}^{-1}$)
-H	260	6,500	315	800
-CH ₃	265	7,000	320	850
-Br	270	6,800	325	750
-NH ₂	285	8,500	340	1,200
-OCH ₃	275	7,800	330	1,000

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

- Instrumentation: A Bruker Avance III 400 MHz NMR spectrometer or equivalent was used.[1]
- Sample Preparation: Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
- Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin).[1] Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy[1]

- Instrumentation: A Thermo Nicolet 6700 FT-IR spectrometer or equivalent, equipped with a DTGS detector, was utilized.[1]
- Sample Preparation: Spectra were recorded using potassium bromide (KBr) pellets containing a small amount of the sample.
- Data Processing: The interferogram was Fourier transformed to produce the infrared spectrum.[1] The spectrum was baseline-corrected, and the peak positions are reported in wavenumbers (cm⁻¹).[1]

Mass Spectrometry (MS)[1]

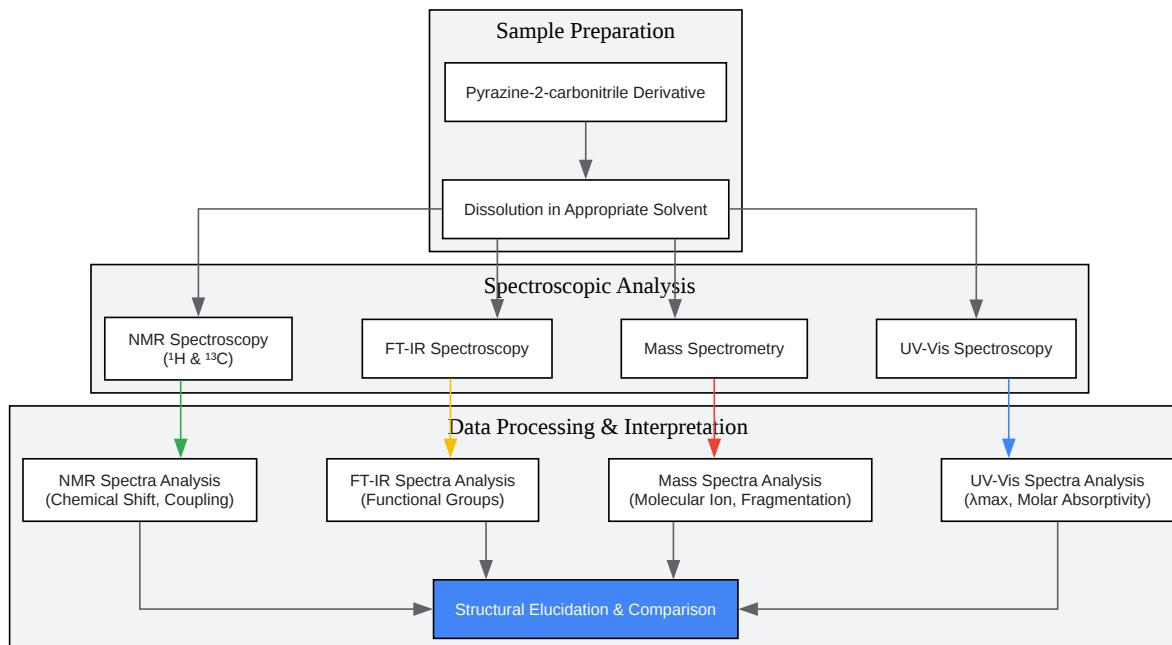
- Instrumentation: An Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source or a GC-MS system with an electron ionization (EI) source was employed.[1]
- Sample Preparation (ESI): Samples were dissolved in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 10 μ g/mL and infused directly into the ESI source.[1]
- Data Processing: The mass spectra were recorded and analyzed to identify the molecular ion peak and characteristic fragment ions.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy[1]

- Instrumentation: A recording double-beam spectrophotometer with a photometric accuracy of ± 0.02 absorbance units was used.[1]
- Sample Preparation: Samples were dissolved in methanol to a known concentration.
- Data Processing: The absorbance spectrum was recorded against a methanol blank.[1] The wavelengths of maximum absorbance (λ_{max}) and the corresponding molar absorptivity (ϵ) were determined.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of pyrazine-2-carbonitrile derivatives.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. benchchem.com [benchchem.com]

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